1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine familyThe structure of this compound consists of a fused pyrazole and pyridine ring, which can exist in two tautomeric forms: 1H- and 2H-isomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-c]pyridine: Another isomer with similar biological activities but different structural properties.
1H-Pyrazolo[4,3-b]pyridine: Known for its distinct reactivity and applications in medicinal chemistry.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
CAS-Nummer |
63725-58-6 |
---|---|
Molekularformel |
C6H7ClN4 |
Molekulargewicht |
170.60 g/mol |
IUPAC-Name |
1H-pyrazolo[3,4-b]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-2-1-4-3-8-10-6(4)9-5;/h1-3H,(H3,7,8,9,10);1H |
InChI-Schlüssel |
YTJXOZOTQVLFBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.